Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid
Overview
Description
Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid typically involves the introduction of the trifluoromethyl group into the phenyl ring, followed by the formation of the thiazole ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl sulfonic acid or trifluoromethyl iodide. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Sodium 2-(2-fluoromethyl-phenyl)-thiazole-5-carboxylic acid
- Sodium 2-(2-chloromethyl-phenyl)-thiazole-5-carboxylic acid
- Sodium 2-(2-bromomethyl-phenyl)-thiazole-5-carboxylic acid
Comparison: Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with fluoromethyl, chloromethyl, or bromomethyl groups, the trifluoromethyl derivative exhibits higher stability, increased lipophilicity, and enhanced biological activity. These properties make it a valuable compound for various applications in research and industry .
Properties
InChI |
InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-4-2-1-3-6(7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHOLOSTDHCVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)C(F)(F)F.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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